(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to modulation of protein function and downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used in similar S-trifluoromethylation reactions.
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and applications.
(S)-Fluoxetine: Contains a trifluoromethylphenoxy group and is used as an antidepressant.
Uniqueness
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to its combination of the trifluoromethylthio group with an amino-propanenitrile moiety
Properties
Molecular Formula |
C10H9F3N2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m1/s1 |
InChI Key |
GNBIVGQOAVFPEF-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.